Ro 23-7014

Satiety Appetite Suppression CCK-A Agonist

Ro 23-7014 is a highly differentiated CCK-A agonist, engineered for 400-fold receptor selectivity and prolonged 4-5 hour in vivo activity. Unlike generic CCK-8 or unmodified fragments, its modified heptapeptide structure ensures potent, sustained satiety signaling without confounding CCK-B activation. This enables clean dissection of peripheral CCK-A functions in extended rodent feeding studies. Standardize your assays with this validated, long-acting tool compound.

Molecular Formula C48H63N9O16S4
Molecular Weight 1150.3 g/mol
CAS No. 113714-78-6
Cat. No. B1680665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 23-7014
CAS113714-78-6
SynonymsAc-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2
acetyl-O-sulfo-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-O-sulfo-threonyl-N-methyl(phenylalaninamide)
Ro 23-7014
Ro-23-7014
Molecular FormulaC48H63N9O16S4
Molecular Weight1150.3 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N(C(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C)C(=O)C(CC4=CC=CC=C4)NC)N)OS(=O)(=O)O
InChIInChI=1S/C48H63N9O16S4/c1-28(72-76(66,67)68)42(49)48(65)57(47(64)40(50-3)24-30-11-7-6-8-12-30)46(63)37(20-22-75-5)56-45(62)39(25-32-26-51-35-14-10-9-13-34(32)35)54-41(59)27-52-43(60)36(19-21-74-4)55-44(61)38(53-29(2)58)23-31-15-17-33(18-16-31)73-77(69,70)71/h6-18,26,28,36-40,42,50-51H,19-25,27,49H2,1-5H3,(H,52,60)(H,53,58)(H,54,59)(H,55,61)(H,56,62)(H,66,67,68)(H,69,70,71)/t28-,36+,37+,38+,39+,40+,42+/m1/s1
InChIKeyATGIHKXYNJKTSQ-BOFCPEKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 23-7014 (CAS 113714-78-6) as a Potent, Long-Acting CCK-A Selective Peptide Analog


Ro 23-7014 is a synthetic heptapeptide analog of cholecystokinin (CCK-7), structurally defined as Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N-methyl-Phe-NH2 [1]. Unlike endogenous CCK-8 or simple CCK-7 fragments, Ro 23-7014 incorporates three key modifications: N-terminal acetylation, replacement of Asp6 with a sulfated threonine (Thr(SO3H)), and C-terminal N-methylation of Phe7 [1]. These engineered modifications confer a unique pharmacological profile characterized by significantly enhanced satiating potency, prolonged duration of action, and high selectivity for the peripheral CCK-A receptor subtype [1]. As a specialized research tool, it is primarily utilized in preclinical models of appetite regulation and satiety signaling, particularly where a potent, long-acting, and CCK-A-preferring agonist is required to dissect receptor-specific physiological roles [1].

Critical Limitations of Generic CCK Peptide Substitutes for Ro 23-7014


The functional selection of Ro 23-7014 over generic CCK-7 or CCK-8 analogs is mandated by significant, quantifiable differences in potency, receptor selectivity, and pharmacokinetic stability [1]. Simple substitution with Ac-CCK-7, the parent peptide, results in an approximately 26-fold loss in satiating potency in vivo [2][3]. More critically, the use of the endogenous non-selective agonist CCK-8 introduces confounding activation of the CCK-B receptor subtype, which is associated with distinct physiological and behavioral outcomes (e.g., anxiety, pain modulation) that are not relevant to peripheral CCK-A-mediated satiety [1]. Furthermore, the rapid enzymatic degradation of unmodified CCK peptides leads to a very short duration of action, typically measured in minutes [1]. Therefore, any experiment requiring sustained CCK-A receptor activation, a clear separation of CCK-A from CCK-B functions, or non-invasive intranasal delivery, cannot be reliably executed with generic, unoptimized CCK fragments [1][4].

Quantitative Evidence for the Selection of Ro 23-7014 (CAS 113714-78-6)


Superior In Vivo Satiating Potency Compared to Parent Ac-CCK-7

Ro 23-7014 demonstrates a significantly enhanced satiating effect in vivo compared to the unmodified parent peptide, Ac-CCK-7. In a standardized rat meal-feeding model, the intraperitoneal (i.p.) dose required to suppress food intake by 50% (ED50) is substantially lower for Ro 23-7014. [1] While Ac-CCK-7 exhibits an ED50 of 7 nmol/kg i.p. (approximately 7.98 µg/kg) [2], Ro 23-7014 achieves the same effect at a dose of only 0.3 µg/kg i.p. [1]

Satiety Appetite Suppression CCK-A Agonist

Enhanced Satiating Potency Relative to Endogenous CCK-8

When compared to the endogenous non-selective agonist CCK-8, Ro 23-7014 demonstrates a marked improvement in satiating potency. In separate in vivo studies using murine models, the ED50 for food intake suppression by CCK-8 is reported as 24 µg/kg i.p. [1]. Ro 23-7014, under similar experimental conditions, exhibits an ED50 of 0.3 µg/kg i.p. [2]

Satiety Appetite Suppression Peptide Analog

High Selectivity for the Peripheral CCK-A Receptor Subtype

A critical differentiator for Ro 23-7014 is its pronounced selectivity for the CCK-A receptor subtype, which mediates peripheral satiety signals, over the CCK-B receptor subtype, which is primarily involved in central nervous system functions like anxiety and pain modulation [1]. In comparative receptor binding assays using solubilized membrane preparations, Ro 23-7014 displays a 400-fold higher affinity for the CCK-A receptor than for the CCK-B receptor [1]. In contrast, the endogenous agonist CCK-8 is non-selective, binding with high affinity to both subtypes [1].

Receptor Selectivity CCK-A CCK-B Off-Target

Extended Duration of Action (4-5 Hours) in Vivo

A major limitation of unmodified CCK peptides in research is their extremely short half-life and duration of action due to rapid enzymatic degradation. Ro 23-7014's structural modifications confer a significant increase in resistance to peptidergic degradation, resulting in a prolonged duration of anorectic activity lasting 4 to 5 hours following intraperitoneal administration [1]. This is in stark contrast to the fleeting effects of native CCK-8 or Ac-CCK-7, which typically dissipate within minutes [1].

Duration of Action Metabolic Stability Pharmacokinetics

Efficacy via Intranasal Administration for Non-Invasive Dosing

Ro 23-7014 is effective in suppressing food intake when administered via the intranasal route, a non-invasive method that bypasses first-pass metabolism and gastrointestinal degradation [1]. The intranasal ED50 for satiety is 100 µg/kg [1]. This represents a significant practical advantage, as it offers a viable alternative to systemic injections. While its i.p. potency is superior (ED50 = 0.3 µg/kg i.p.), the validated intranasal route provides a unique, non-invasive dosing option not commonly established for other CCK analogs [1].

Intranasal Non-Invasive Delivery Route Bioavailability

Optimal Research Scenarios for Ro 23-7014 (CAS 113714-78-6) Based on Differentiated Performance


Delineation of CCK-A vs. CCK-B Receptor Function in Satiety and Gastrointestinal Physiology

Given its 400-fold selectivity for the CCK-A receptor [1], Ro 23-7014 is the optimal tool for studies requiring selective activation of peripheral satiety pathways without concurrent stimulation of central CCK-B receptors [1]. This property is critical for accurately dissecting the specific roles of CCK-A in processes such as gastric emptying, gallbladder contraction, and pancreatic enzyme secretion, where non-selective agonists like CCK-8 would produce a mixed, difficult-to-interpret physiological response [1].

Long-Term Preclinical Studies of Appetite and Energy Homeostasis

The compound's prolonged 4-5 hour duration of action [1] uniquely positions it for extended-duration studies of feeding behavior and energy balance in rodent models [1]. Unlike the transient effects of CCK-8 or Ac-CCK-7, Ro 23-7014 allows for the investigation of sustained CCK-A receptor activation on cumulative food intake, meal patterning, and body weight regulation over several hours, providing a more translationally relevant model of appetite suppression [1].

Non-Invasive Satiety Studies via Intranasal Delivery

For research protocols that minimize stress and avoid the confounding effects of repeated injections, Ro 23-7014's proven efficacy following intranasal administration (ED50 = 100 µg/kg) offers a distinct advantage [1]. This route is particularly suitable for behavioral studies assessing the impact of satiety on complex tasks or for chronic administration paradigms where animal welfare is a priority [1].

Calibration of High-Potency CCK-A Agonist Activity in In Vitro Assays

With its exceptional in vivo potency (ED50 = 0.3 µg/kg i.p.) [1], Ro 23-7014 serves as a potent, long-acting reference standard for calibrating CCK-A receptor-mediated responses in various in vitro and ex vivo bioassays [1]. Its high potency ensures robust signal generation even at low concentrations, making it a reliable positive control for evaluating novel CCK-A agonists or antagonists in cell-based assays or isolated tissue preparations [1].

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